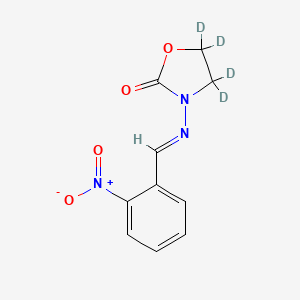

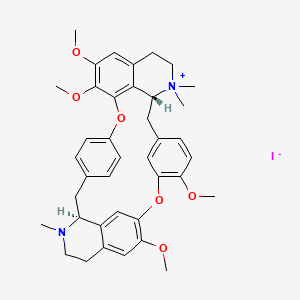

![molecular formula C₁₂H₂₃NO B1141418 (1R,2S,3R,4S)-3-(Dimethylamino)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol CAS No. 103729-96-0](/img/structure/B1141418.png)

(1R,2S,3R,4S)-3-(Dimethylamino)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol

- 点击“快速查询”以从我们的专家团队获取报价。

- 以具有竞争力的价格提供高质量产品,让您更专注于您的研究。

描述

Synthesis Analysis

The stereoselective synthesis of related compounds involves multiple steps, starting from camphor and involving coupling and oxidative cyclisation processes. For instance, the preparation of (1R,3R,4R)-3-(1,2,4-Triazolo[4,3-x]azin-3-yl)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ones from (1R)-(+)-camphor demonstrates a complex synthesis pathway involving dimethylamino compounds (Grošelj et al., 2002).

Molecular Structure Analysis

NMR crystallography has been employed to study the structure of similar chiral bicyclic compounds. For example, the structure of (1R,2S,3R,5R)-3-amino-6,6-dimethylbicyclo[3.1.1]heptan-2-ol was determined using 1H and 13C chemical shifts and verified by various NMR techniques (Jaworska et al., 2012).

Chemical Reactions and Properties

Various chemical reactions involving dimethylamino and bicyclic compounds have been studied, such as Mannich reactions, cycloadditions, and transformations involving amino acid derivatives (Grošelj et al., 2006). These studies provide insight into the reactivity and potential applications of these compounds.

Physical Properties Analysis

Investigations into the physical properties of closely related compounds, such as their crystal structures and interactions with other elements, have been conducted. For instance, the study of lithium complexes with chiral bicyclic compounds offers insights into their structural and physical properties (Goldfuss & Eisenträger, 2000).

科研应用

Chiral Ligand Applications

The compound has also found use as a chiral ligand in catalysis. Olubanwo et al. (2018) described its role in enantioselective diethyl zinc (Et2Zn) addition to benzaldehyde. The creation of compounds like (1R,2S,3R,4S)-1,7,7-trimethyl-2-pyridin-2-ylmethylbicyclo[2.2.1]-heptane-2,3-diol from (d)-camphor illustrates its potential in asymmetric synthesis, where controlling the stereochemistry of the resulting molecule is crucial (Olubanwo et al., 2018).

Complex Formation and Crystallography

The compound is also notable in the formation of complex structures and crystallography studies. For example, A. Bogdanov and colleagues (2006) discussed its reaction leading to the formation of a stable quasiphosphonium salt, showcasing its versatility in forming complex structures with potential applications in material science and organic chemistry (Bogdanov et al., 2006).

Spectroscopic Studies

The compound has been part of studies focusing on the spectroscopic properties of chiral bicyclic ketones. Research by G. Longhi et al. (2013) on compounds like (1S,4S)-and (1R,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one provides insights into their absorption, emission, and chiroptical spectra, indicating the potential of this compound in spectroscopic analysis and material characterization (Longhi et al., 2013).

性质

IUPAC Name |

(1R,2S,3R,4S)-3-(dimethylamino)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO/c1-11(2)8-6-7-12(11,3)10(14)9(8)13(4)5/h8-10,14H,6-7H2,1-5H3/t8-,9-,10-,12+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDEYHASQASZDRQ-BFLSOPEQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CCC1(C(C2N(C)C)O)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CC[C@@H](C1(C)C)[C@H]([C@H]2O)N(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1R,2S,3R,4S)-3-(Dimethylamino)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol | |

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

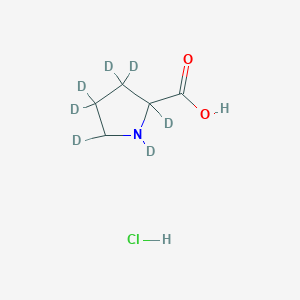

![Bis((1S,2R,3S,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)borane](/img/structure/B1141341.png)

![N-[4-[(Trifluoroacetyl)amino]benzoyl-d4]-L-glutamic Acid Dimethyl Ester](/img/structure/B1141342.png)